N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide is a complex organic compound that features a benzodioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate acylating agents. One common method includes the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction is carried out under controlled pH conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial properties.
Biology: The compound’s ability to inhibit certain enzymes makes it a candidate for biological studies.
Industry: Its structural features make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. It can inhibit or activate the function of its targets, leading to alterations in cellular functions. The exact pathways and molecular targets are still under investigation, but it is known to affect enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C17H17NO4/c1-20-16(12-5-3-2-4-6-12)17(19)18-13-7-8-14-15(11-13)22-10-9-21-14/h2-8,11,16H,9-10H2,1H3,(H,18,19) |
InChI Key |
JPGDVYRENXULAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.